

Application Notes and Protocols for DRAQ7 in Long-Term Live-Cell Imaging

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Compound of Interest

Compound Name: DRAQ7

Cat. No.: B1164519

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Introduction

DRAQ7 is a far-red fluorescent, cell-impermeant DNA dye that serves as an exceptional tool for viability assessment in long-term live-cell imaging studies.[1] Its unique properties make it a superior alternative to traditional viability stains like propidium iodide (PI) and 7-AAD, particularly for kinetic assays monitoring cell health and cytotoxicity over extended periods.[2] Unlike many other viability dyes, **DRAQ7** is non-toxic to cells and does not interfere with normal cellular processes, even with continuous exposure for several days.[3][4] This allows for real-time, dynamic monitoring of cell death without inducing artifacts.[5][6]

These application notes provide a comprehensive guide to using **DRAQ7** in long-term live-cell imaging, complete with detailed protocols and quantitative data to facilitate experimental design and execution.

Key Features and Advantages of DRAQ7

- **Selective Staining of Non-Viable Cells:** **DRAQ7** only enters cells with compromised plasma membranes, where it binds to nuclear DNA, emitting a bright, far-red fluorescent signal.[7][8] Healthy, intact cells exclude the dye and remain unstained.[1]
- **Suitability for Long-Term Imaging:** Studies have shown that **DRAQ7** is non-toxic and does not impact cell proliferation or function, even during continuous exposure for up to 72 hours

or longer.[2][4] This makes it ideal for time-lapse microscopy and kinetic analysis of cytotoxicity.[3]

- **Far-Red Fluorescence:** With excitation maxima at 599/644 nm and an emission maximum at approximately 694 nm when intercalated with DNA, **DRAQ7**'s spectral properties minimize overlap with common green and red fluorescent proteins (e.g., GFP, RFP) and other cellular probes.[9][10][11] This allows for straightforward multiplexing in multi-color imaging experiments.[10]
- **Photostability:** **DRAQ7** exhibits minimal photobleaching, ensuring reliable and consistent signal intensity throughout long-term imaging experiments.[1]
- **Ready-to-Use Formulation:** It is supplied as a stable, aqueous solution that can be directly added to cell culture media, simplifying experimental setup.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for using **DRAQ7** in long-term live-cell imaging applications.

Table 1: Spectral Properties of **DRAQ7**

Property	Wavelength (nm)
Excitation Maxima	599 / 644[9]
Sub-optimal Excitation	488[10]
Emission Maximum (with dsDNA)	694[9][12]
Recommended Emission Filter	> 665 (Longpass)[9]

Table 2: Recommended Staining Conditions

Application	Recommended Concentration	Incubation Time	Temperature
Long-Term Live-Cell Imaging	1 - 3 μ M[5][9]	Continuous	37°C[5]
Short-Term Viability (Flow Cytometry)	3 μ M[7]	5 - 30 minutes[5]	Room Temperature or 37°C[5]
Short-Term Viability (Microscopy)	1.5 - 3 μ M[9]	5 - 30 minutes[5]	Room Temperature or 37°C[5]

Table 3: Comparison with Other Viability Dyes

Feature	DRAQ7	Propidium Iodide (PI)	DAPI
Toxicity in Long-Term Culture	Low / None[4]	Can be toxic with prolonged exposure	Can be toxic with prolonged exposure
Spectral Overlap with GFP/FITC	Minimal[10]	Significant	Significant
UV Excitation Required	No[10]	No	Yes[8]
Photostability	High[1]	Moderate	Moderate
Cell Permeability	Impermeant to live cells[7]	Impermeant to live cells	Semi-permeant in some cases[13]

Experimental Protocols

Protocol 1: Long-Term Live-Cell Imaging for Cytotoxicity Assessment

This protocol describes the use of **DRAQ7** to continuously monitor cell viability in a kinetic assay upon treatment with a cytotoxic compound.

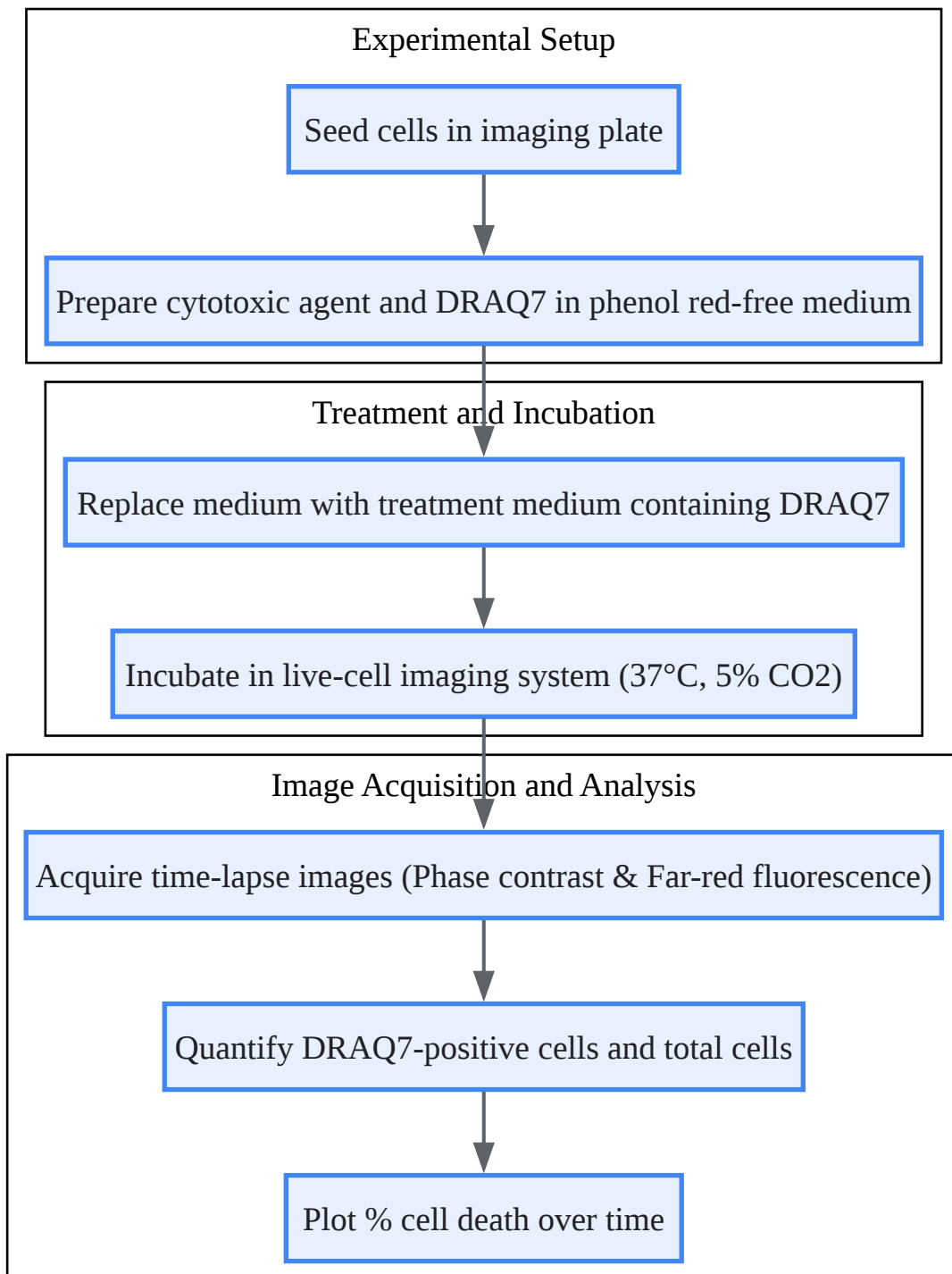
Materials:

- Cells of interest cultured in a suitable imaging vessel (e.g., 96-well imaging plate)
- Complete cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[9]
- **DRAQ7™** solution
- Cytotoxic agent of interest
- Live-cell imaging system equipped with appropriate filter sets

Procedure:

- **Cell Seeding:** Seed cells at an appropriate density in the imaging vessel and allow them to adhere and grow overnight.
- **Preparation of Reagents:** Prepare the cytotoxic agent at the desired concentrations in phenol red-free culture medium. Prepare a working solution of **DRAQ7** in the same medium at a final concentration of 1-3 μM . [5][9]
- **Assay Start:** Replace the existing culture medium with the medium containing the cytotoxic agent and **DRAQ7**. Include appropriate controls (e.g., vehicle-treated cells with **DRAQ7**, untreated cells without **DRAQ7**).
- **Image Acquisition:** Place the imaging vessel in the live-cell imaging system maintained at 37°C and 5% CO₂.
- **Time-Lapse Imaging:** Acquire images at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment (e.g., 24, 48, or 72 hours). Use a far-red filter set (e.g., Excitation: 620-640 nm, Emission: 670-720 nm) to detect **DRAQ7** fluorescence. Also, acquire phase-contrast or brightfield images to monitor overall cell morphology.
- **Image Analysis:** Quantify the number of **DRAQ7**-positive (dead) cells and the total number of cells (can be determined from a nuclear counterstain like Hoechst 33342 if desired, or from brightfield images) at each time point using image analysis software.

- Data Presentation: Plot the percentage of dead cells over time for each treatment condition to generate kinetic cytotoxicity curves.



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Workflow for long-term cytotoxicity assay using **DRAQ7**.

Protocol 2: End-Point Viability Staining for Microscopy

This protocol is suitable for determining cell viability at a single time point after treatment.

Materials:

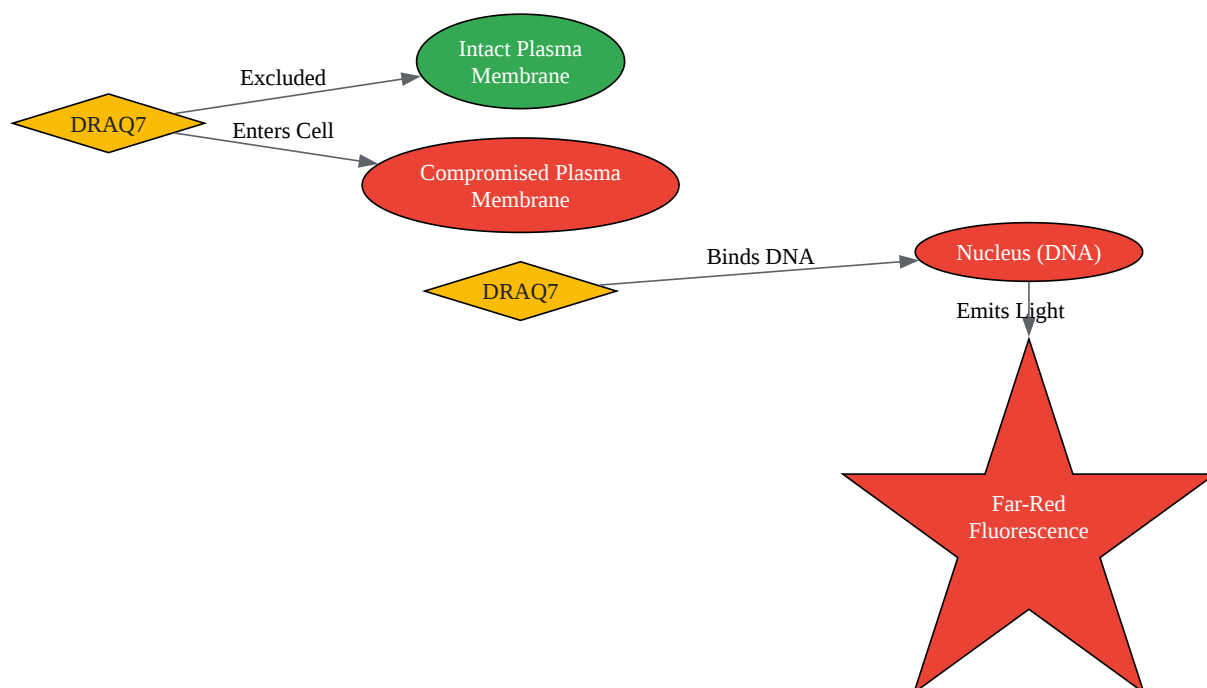
- Cells cultured on coverslips or in imaging dishes
- Phosphate-Buffered Saline (PBS)
- **DRAQ7™** solution
- Fixative (e.g., 4% paraformaldehyde), if required for subsequent immunofluorescence
- Fluorescence microscope with appropriate filter sets

Procedure:

- Cell Culture and Treatment: Culture and treat cells with the compound of interest for the desired duration.
- **DRAQ7** Staining:
 - Prepare a 3 μ M working solution of **DRAQ7** in PBS or culture medium.[\[7\]](#)
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the **DRAQ7** staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[\[14\]](#)
- Washing: Gently wash the cells two to three times with PBS to remove unbound dye.
- (Optional) Fixation and Permeabilization: If performing subsequent immunofluorescence, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with a detergent like Triton X-100. Note that fixation and permeabilization will allow **DRAQ7** to stain all cells.[\[7\]](#)
- Imaging: Mount the coverslips or image the dish using a fluorescence microscope. Acquire images using a far-red filter set.

Signaling Pathway and Mechanism of Action

DRAQ7 acts as a viability marker by exploiting the fundamental difference between live and dead cells: the integrity of the plasma membrane.



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